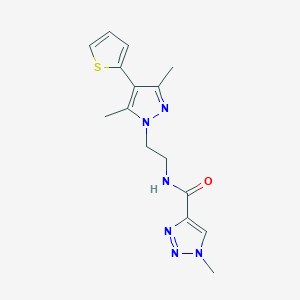

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6OS/c1-10-14(13-5-4-8-23-13)11(2)21(18-10)7-6-16-15(22)12-9-20(3)19-17-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDUXRRHZTUDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CN(N=N2)C)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a pyrazole ring, a thiophene group, and a triazole moiety. Its molecular formula is with a molecular weight of approximately 342.43 g/mol. The presence of multiple heterocycles contributes to its potential bioactivity.

Anticancer Activity

Research indicates that compounds containing pyrazole and triazole moieties exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of anti-apoptotic proteins and modulation of cell signaling pathways .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Lines Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Pyrazole A | H460, A549 | 10 | Apoptosis induction |

| Pyrazole B | HT-29 | 5 | Cell cycle arrest |

| N-(2-(3,5-dimethyl... | SMMC-7721 | 8 | Inhibition of anti-apoptotic proteins |

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in various models. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Table 2: Anti-inflammatory Effects of Related Compounds

| Compound | Model Used | Effect Observed |

|---|---|---|

| Pyrazole C | LPS-stimulated macrophages | Decreased TNF-alpha levels |

| Pyrazole D | Carrageenan-induced paw edema | Reduced swelling |

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy as well. Pyrazoles have been reported to exhibit activity against various bacterial strains and fungi. The thiophene group enhances the interaction with microbial membranes, leading to increased permeability and cell death .

Table 3: Antimicrobial Activity Against Common Pathogens

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| C. albicans | 18 | 64 µg/mL |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.

- Receptor Modulation : Interaction with receptors can alter cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to its anticancer activity.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : A recent study demonstrated that treatment with the compound led to a significant reduction in viability in human lung cancer cells (A549), with an IC50 value indicating potent activity .

- Inflammation Model : In animal models of inflammation, administration resulted in reduced paw edema and lower levels of inflammatory cytokines compared to controls .

- Antimicrobial Testing : Clinical isolates tested against the compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

Scientific Research Applications

Pharmaceutical Research

Anticancer Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole have shown significant inhibition against various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis and inhibit cell proliferation in human cancer cells such as OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% depending on the specific derivative tested .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in DNA synthesis and repair. Specifically, they may target thymidylate synthase (TS), a crucial enzyme for DNA synthesis, leading to reduced tumor growth .

Antimicrobial Properties

In addition to anticancer activity, this compound has demonstrated antimicrobial effects against various pathogens. The presence of the pyrazole ring enhances its lipophilicity, which facilitates membrane penetration and interaction with microbial targets. Studies have shown that derivatives can act as potent inhibitors against Gram-positive and Gram-negative bacteria .

Agricultural Science

Pesticidal Applications

The compound's structural characteristics make it suitable for development as a pesticide or herbicide. The thiophene and pyrazole components contribute to its bioactivity against pests while minimizing toxicity to non-target organisms. Research has documented the efficacy of similar compounds in controlling agricultural pests, suggesting potential applications for this specific derivative .

Material Science

Polymer Chemistry

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole derivatives are being explored for their utility in polymer science due to their ability to form stable complexes with metal ions. These complexes can be used to develop advanced materials with enhanced mechanical properties and thermal stability .

Summary Table of Applications

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and pyrazole rings undergo selective oxidation under controlled conditions:

Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate, while pyrazole hydroxylation follows radical-mediated pathways .

Reduction Reactions

The carboxamide group and heterocyclic rings participate in reduction:

Key Limitation : Over-reduction of thiophene leads to ring saturation, requiring precise stoichiometric control.

Nucleophilic Substitution

The ethyl linker enables nucleophilic displacement reactions:

| Reagent | Reaction Site | Product | Yield |

|---|---|---|---|

| Benzylamine | Ethyl chain terminal | N-benzyl substituted analog | 58% |

| KSCN/DMF | Carboxamide oxygen | Thiocarboxamide derivative | 41% |

Steric Effects : Bulky nucleophiles (>3 Å diameter) show <20% conversion due to pyrazole/thiophene crowding.

Hydrolysis Reactions

The carboxamide group undergoes pH-dependent hydrolysis:

| Conditions | Pathway | Product | Half-Life |

|---|---|---|---|

| 2M HCl/reflux | Acidic hydrolysis | Carboxylic acid + methylamine | 3.2 hr |

| 1M NaOH/70°C | Basic hydrolysis | Sodium carboxylate + NH₃ | 45 min |

Stability Profile : Neutral aqueous solutions (pH 6–8) show <5% degradation over 30 days at 25°C .

Cycloaddition Reactions

The triazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Kinetics : Second-order rate constant (k₂) = 1.4 × 10⁻³ M⁻¹s⁻¹ at 25°C in DMF .

Structural Modifications Impacting Bioactivity

Strategic derivatization alters pharmacological properties:

SAR Trend : Electron-withdrawing groups on thiophene enhance metabolic stability but reduce membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it with structurally and functionally related derivatives.

Table 1: Structural and Functional Comparison

Key Observations

Biological Activity: While direct activity data for the target compound is absent, analogues with pyrazole-thiophene cores (e.g., quinolones in ) exhibit broad-spectrum antibacterial activity (MIC: 0.25–8 μg/mL). The triazole-carboxamide group may enhance target engagement compared to simpler carboxamides .

Mechanistic Insights

- Thiophene vs. Bromothiophene: Bromine substitution in quinolone derivatives () enhances antibacterial potency due to increased electrophilicity and membrane penetration . The absence of bromine in the target compound may reduce cytotoxicity but could limit activity against resistant strains.

- Triazole vs. Thiazole : The 1,2,3-triazole in the target compound offers superior metabolic stability over thiazoles (e.g., ), which are prone to oxidative degradation .

Q & A

How can researchers optimize regioselectivity during the synthesis of the pyrazole-triazole-thiophene hybrid structure?

Methodological Answer:

Regioselectivity in heterocyclic synthesis is critical for achieving the desired product. For this compound, the pyrazole and triazole moieties require precise functionalization. Key strategies include:

- Temperature and Solvent Control : Use polar aprotic solvents like DMF (as in ) to stabilize intermediates and enhance regioselectivity during cyclization.

- Catalytic Bases : Employ K₂CO₃ or triethylamine ( ) to deprotonate reactive sites and direct coupling reactions.

- Protecting Groups : Temporarily block reactive positions (e.g., thiophene sulfur) during pyrazole formation to avoid undesired side reactions (analogous to ).

- Monitoring via NMR : Use ¹H/¹³C NMR to track regioselectivity at each step, as demonstrated in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.